molecular formula C20H19N3O2 B2495280 6-Methyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one CAS No. 2309588-41-6

6-Methyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one

Cat. No. B2495280
M. Wt: 333.391
InChI Key: OZDOCAAATVLEPP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a naphthalene, azetidine, and pyridazinone ring. Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . Azetidine is a saturated heterocycle with three carbon atoms and one nitrogen atom . Pyridazinone is a six-membered heterocyclic compound containing two nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the naphthalene ring could be formed through a cyclization reaction, the azetidine ring could be formed through a ring-closing reaction, and the pyridazinone ring could be formed through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene ring would contribute significant aromatic character to the molecule, while the azetidine and pyridazinone rings would introduce heteroatoms (nitrogen and oxygen, respectively) that could participate in various chemical reactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions. For example, the naphthalene ring could undergo electrophilic aromatic substitution, the azetidine ring could undergo ring-opening reactions, and the pyridazinone ring could undergo reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple rings would likely make the compound relatively rigid and potentially planar. The presence of heteroatoms could also affect properties such as polarity and hydrogen bonding .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses, such as in medicinal chemistry .

properties

IUPAC Name

6-methyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-14-6-9-19(24)23(21-14)13-15-11-22(12-15)20(25)18-8-7-16-4-2-3-5-17(16)10-18/h2-10,15H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDOCAAATVLEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-{[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

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